(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Description
The compound “(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a triazolopyridazine derivative characterized by a 2-fluorophenyl substituent at position 3 of the triazolo[4,3-b]pyridazine core.
Properties
IUPAC Name |
2-[[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMYOMJHQXDIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the triazolopyridazine intermediate.
Attachment of the ethylamine moiety: This final step involves the reaction of the intermediate with ethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.
Antitumor Activity
Research indicates that triazolo-pyridazine derivatives possess significant antitumor properties. The specific compound under discussion has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
Triazolo derivatives have demonstrated antimicrobial effects against a variety of pathogens. Preliminary studies suggest that (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine may exhibit activity against both Gram-positive and Gram-negative bacteria .
Neurological Implications
Given the structural similarities to other neuroactive compounds, there is potential for this compound to act as a modulator of neurotransmitter systems. Investigations into its effects on glutamate receptors have shown promise in enhancing synaptic plasticity, which is crucial for learning and memory .
Synthetic Methodologies
The synthesis of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine typically involves multi-step organic reactions:
- Formation of Triazole Ring : The initial step often involves the cyclization of appropriate precursors to form the triazole ring.
- Substitution Reactions : Subsequent reactions introduce functional groups such as the fluorophenyl moiety and the ether linkage.
- Final Amination : The final step involves introducing the ethylamine group to yield the target compound.
Case Studies
Several case studies highlight the applications and efficacy of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine:
Mechanism of Action
The mechanism of action of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The target compound’s analogs differ primarily in the substituent position on the phenyl ring or the absence of fluorine. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Fluorine Position: The 2-fluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 4-fluorophenyl (para) and 3-fluorophenyl (meta) analogs. The 3-fluorophenyl analog (CAS 1204297-71-1) shares the same molecular formula but differs in fluorine placement, which could alter binding affinity in target proteins .
Non-Fluorinated Analog: The phenyl-substituted analog (CAS 1204296-83-2) lacks fluorine, reducing molecular weight by ~14 Da. This may increase lipophilicity but decrease electronegativity, impacting pharmacokinetics .
Bulkier Substituents :
- The 4-benzylphenyl analog (CAS 88912-39-4) has a larger substituent, increasing molecular weight to 301.35 Da. Such modifications often enhance target selectivity but may compromise bioavailability .
Biological Activity
Overview
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a complex organic compound with significant potential in pharmacology due to its diverse biological activities. The compound features a triazolopyridazine core linked to a fluorophenyl group and an ethylamine moiety, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cancer progression. The presence of the 1,2,4-triazolo[4,3-b]pyridazine moiety is associated with several pharmacological effects such as:
- Anticancer Activity : Inhibitory effects on c-Met kinase have been documented, which is crucial in cancer cell proliferation.
- Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine. The results indicated:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound exhibits significant cytotoxicity against multiple cancer cell lines and may induce apoptosis through specific cellular pathways .
Inhibition of c-Met Kinase
The compound demonstrated potent inhibitory activity against c-Met kinase with an IC50 value comparable to that of established inhibitors like Foretinib. This highlights its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Research has shown that derivatives of triazolo-pyridazine compounds possess notable antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.
These properties make it a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine plays a crucial role in its biological activity. Modifications to the triazolopyridazine core or substituents can significantly influence its potency and selectivity for specific targets. Ongoing research aims to optimize these structural features for enhanced therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
